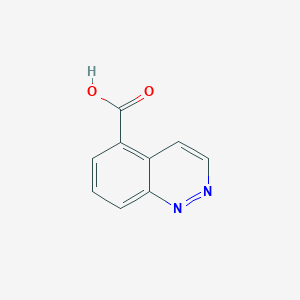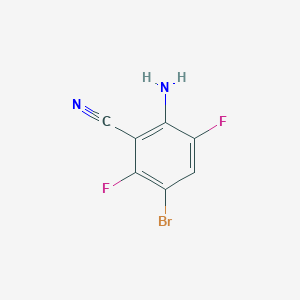![molecular formula C9H11IO2S B13667033 [(2-Iodo-2-propyl)sulfonyl]benzene](/img/structure/B13667033.png)
[(2-Iodo-2-propyl)sulfonyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(2-Iodo-2-propyl)sulfonyl]benzene is an organic compound that features a benzene ring substituted with a sulfonyl group and an iodo-propyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Iodo-2-propyl)sulfonyl]benzene typically involves electrophilic aromatic substitution reactionsThe sulfonation can be achieved using chlorosulfonic acid or sulfur trioxide in the presence of a catalyst . The iodo-propyl group can be introduced via a Friedel-Crafts alkylation reaction using 2-iodopropane and a Lewis acid catalyst such as aluminum chloride .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process. Additionally, purification techniques like recrystallization and chromatography are employed to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
[(2-Iodo-2-propyl)sulfonyl]benzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in further substitution reactions, such as nitration, halogenation, and sulfonation.
Oxidation and Reduction: The sulfonyl group can be oxidized or reduced under specific conditions, leading to different products.
Nucleophilic Substitution: The iodo group can be replaced by other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Nitration: Nitric acid and sulfuric acid are used to introduce nitro groups.
Halogenation: Chlorine or bromine in the presence of a catalyst like iron(III) chloride.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the sulfonyl group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration yields nitro-substituted derivatives, while halogenation results in halogenated products .
Wissenschaftliche Forschungsanwendungen
[(2-Iodo-2-propyl)sulfonyl]benzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s derivatives are investigated for potential pharmaceutical applications, including as antimicrobial and anticancer agents.
Material Science: It is used in the development of novel materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of [(2-Iodo-2-propyl)sulfonyl]benzene involves its ability to participate in electrophilic aromatic substitution reactions. The sulfonyl group acts as an electron-withdrawing group, making the benzene ring more susceptible to attack by electrophiles .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- [(2-Bromo-2-propyl)sulfonyl]benzene
- [(2-Chloro-2-propyl)sulfonyl]benzene
- [(2-Fluoro-2-propyl)sulfonyl]benzene
Uniqueness
[(2-Iodo-2-propyl)sulfonyl]benzene is unique due to the presence of the iodo group, which is a good leaving group in nucleophilic substitution reactions. This property makes it a versatile intermediate in organic synthesis compared to its bromo, chloro, and fluoro analogs .
Eigenschaften
Molekularformel |
C9H11IO2S |
|---|---|
Molekulargewicht |
310.15 g/mol |
IUPAC-Name |
2-iodopropan-2-ylsulfonylbenzene |
InChI |
InChI=1S/C9H11IO2S/c1-9(2,10)13(11,12)8-6-4-3-5-7-8/h3-7H,1-2H3 |
InChI-Schlüssel |
JCMSJOGOUJANIC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(S(=O)(=O)C1=CC=CC=C1)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6-Methoxy-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13666965.png)






![3-Iodo-6-phenylimidazo[1,2-a]pyridine](/img/structure/B13667008.png)
![3-(8-Methylimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B13667013.png)


